4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline

Catalog No.
S12269138
CAS No.
M.F
C15H17FN2O
M. Wt
260.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)anil...

Product Name

4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline

IUPAC Name

4-fluoro-2-(2-methoxypyridin-4-yl)-6-propan-2-ylaniline

Molecular Formula

C15H17FN2O

Molecular Weight

260.31 g/mol

InChI

InChI=1S/C15H17FN2O/c1-9(2)12-7-11(16)8-13(15(12)17)10-4-5-18-14(6-10)19-3/h4-9H,17H2,1-3H3

InChI Key

HRAPTRWOBFAUFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1N)C2=CC(=NC=C2)OC)F

4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline is a chemical compound characterized by a complex structure that includes a fluorine atom, an isopropyl group, and a methoxypyridine moiety. Its molecular formula is C15H18FN3O, and it features a phenyl ring substituted with various functional groups that contribute to its potential biological activity and applications in medicinal chemistry.

Typical of aryl amines and heteroaromatic compounds. Notable reactions include:

  • Amination Reactions: The aniline group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Nitration and Reduction: The presence of the fluorine atom and the methoxy group can facilitate selective nitration at specific positions, followed by reduction to yield different derivatives.
  • Cross-Coupling Reactions: The compound can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to create more complex structures .

4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline has been studied for its biological properties, particularly in relation to its role as a ligand for various targets in pharmacology. Preliminary studies suggest that it may exhibit:

  • Anticancer Activity: Certain derivatives of this compound have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects: The methoxypyridine component is associated with neuroprotective properties, potentially making it useful in treating neurodegenerative diseases .
  • Inhibition of Enzymes: Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.

The synthesis of 4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with 2-bromo-4-fluoroaniline, which is subjected to nucleophilic substitution to introduce the isopropyl group.
  • Formation of Methoxypyridine Moiety: This can be achieved through the reaction of pyridine derivatives with methanol under acidic conditions.
  • Final Coupling Reaction: The final step usually involves coupling the methoxypyridine with the previously synthesized aniline derivative using palladium-catalyzed methods .

The compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound for drug development targeting cancer or neurodegenerative diseases.
  • Chemical Research: It may be used as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Its unique properties might make it suitable for developing new materials with specific functionalities.

Studies on the interactions of 4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline with biological targets have revealed:

  • Binding Affinity: Investigations into its binding affinity to various receptors have shown promising results, indicating potential therapeutic uses.
  • Mechanistic Studies: Research has focused on understanding the mechanism of action at the molecular level, particularly how it influences cellular pathways involved in disease processes .

Several compounds share structural features with 4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline. Here are a few notable examples:

Compound NameKey FeaturesUnique Aspects
2-Isopropylamino-5-fluorobenzeneSimilar amine structureLacks the pyridine moiety
6-(Pyridin-3-yl)-2-isopropylanilineContains a pyridine ringDifferent position of substitution
4-Fluoro-N-(pyridin-3-yl)anilineFluorinated anilineNo isopropyl group
5-Methoxy-N-(pyridin-4-yl)anilineMethoxy substitution on a different positionDifferent biological activity profile

The uniqueness of 4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline lies in its specific combination of functional groups and their arrangement, which may enhance its binding properties and biological efficacy compared to similar compounds.

The primary retrosynthetic disconnection involves the carbon-carbon bond between the aniline and pyridine rings, which corresponds to established palladium-catalyzed cross-coupling methodologies [6]. This disconnection reveals two key synthetic fragments: a substituted aniline derivative bearing the fluorine and isopropyl substituents, and a methoxypyridine coupling partner [8]. The second major disconnection targets the carbon-nitrogen bond of the aniline, enabling access through nitro compound reduction pathways .

Alternative retrosynthetic approaches focus on the sequential installation of substituents on a core aromatic framework [23]. The retrosynthetic analysis must consider the electronic effects of each substituent and their influence on subsequent functionalization reactions [29]. The methoxy group on the pyridine ring serves as both an activating group for cross-coupling reactions and a potential site for further derivatization [9].

The route design prioritizes the formation of the most challenging bonds early in the synthesis while maintaining compatibility with sensitive functional groups [2]. Strategic protection and deprotection sequences may be necessary to prevent unwanted side reactions during the multi-step synthesis [21]. The analysis reveals that conventional cross-coupling reactions between aryl halides and organometallic reagents provide the most reliable approach for constructing the biaryl linkage [31].

Key Intermediate Preparation Strategies

Functionalization of Pyridine Precursors

The preparation of the methoxypyridine coupling partner requires careful consideration of regioselectivity and functional group compatibility [9]. Nucleophilic aromatic substitution represents the primary method for introducing methoxy groups onto pyridine rings, particularly when starting from halopyridine precursors [9]. The reaction of 2,6-dibromo-3-aminopyridine with sodium methoxide provides access to 6-bromo-2-methoxy-3-aminopyridine with high regioselectivity [9].

The functionalization strategy involves selective replacement of halogen substituents under controlled conditions to prevent competitive reactions [9]. Temperature control and reaction time optimization are critical parameters for achieving high yields and selectivity [9]. The presence of electron-withdrawing groups on the pyridine ring enhances the reactivity toward nucleophilic substitution reactions [8].

Alternative approaches utilize palladium-catalyzed cross-coupling reactions to install the methoxy functionality through carbon-oxygen bond formation [8]. The use of methanol as a nucleophilic coupling partner in the presence of palladium catalysts and appropriate bases enables direct methoxylation of pyridine halides [8]. Reaction conditions typically require elevated temperatures and polar aprotic solvents to facilitate the coupling process [8].

The preparation of pyridine sulfinates provides an alternative route for subsequent cross-coupling reactions [7] [8]. These stable, crystalline reagents offer advantages over traditional boronic acid derivatives, particularly in terms of stability and handling properties [7]. The synthesis of pyridine sulfinates involves the reaction of pyridine organolithium reagents with sulfur dioxide, followed by treatment with sodium hydroxide [8].

Isopropyl Group Introduction Techniques

The installation of isopropyl groups on aromatic rings requires careful selection of reaction conditions to achieve high regioselectivity and yield [10]. Friedel-Crafts acylation followed by reduction represents a classical approach for introducing isopropyl substituents onto electron-rich aromatic systems [26]. The reaction typically employs isopropyl chloride or isopropanol in the presence of Lewis acid catalysts such as aluminum chloride [10].

Direct alkylation methods using isopropyl halides can lead to carbocation rearrangements and multiple alkylation products [10]. The use of sterically hindered bases and low temperatures helps minimize these side reactions [26]. Alternative strategies involve the use of organometallic reagents such as isopropylmagnesium bromide in nucleophilic addition reactions [24].

The reduction of isopropyl ketones provides a reliable method for introducing isopropyl groups with high selectivity [26]. Catalytic hydrogenation using palladium or platinum catalysts under mild conditions effectively reduces the carbonyl functionality to the corresponding alkyl group . The choice of reducing agent depends on the presence of other reducible functional groups in the molecule .

Transition metal-catalyzed cross-coupling reactions offer modern alternatives for isopropyl group installation [28]. The use of isopropyl organozinc reagents in Negishi coupling reactions provides access to isopropyl-substituted aromatics under mild conditions [28]. These reactions typically require the presence of palladium catalysts and appropriate ligands to achieve high yields [28].

MethodReagentCatalystTemperatureYield Range
Friedel-Crafts AcylationIsopropyl chlorideAluminum chloride0-25°C65-85%
Catalytic HydrogenationHydrogen gasPalladium on carbon25-50°C85-95%
Negishi CouplingIsopropyl zinc bromidePalladium catalyst25-80°C70-90%
Grignard AdditionIsopropylmagnesium bromideNone-78 to 25°C60-80%

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Arylation Optimization

The Suzuki-Miyaura cross-coupling reaction represents the most widely used method for forming carbon-carbon bonds between aryl halides and organoborane reagents [4] [20]. Optimization of reaction conditions for the synthesis of 4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline requires careful consideration of catalyst selection, ligand design, and reaction parameters [20] [32].

The choice of palladium precatalyst significantly influences reaction efficiency and selectivity [30] [31]. Second-generation Buchwald precatalysts demonstrate superior performance compared to traditional palladium sources, particularly for challenging substrates containing electron-withdrawing groups [31]. The use of palladium acetate with dialkylbiarylphosphine ligands provides high catalytic activity at low catalyst loadings [30].

Ligand optimization focuses on the use of sterically bulky, electron-rich phosphines that facilitate both oxidative addition and reductive elimination steps [31] [32]. The XPhos ligand system demonstrates exceptional performance in cross-coupling reactions involving aryl sulfamates and related electrophiles [32]. Computational studies reveal that the bidentate coordination mode of XPhos significantly stabilizes the palladium center and lowers activation barriers [32].

Base selection and reaction medium optimization are crucial for achieving high yields and selectivity [20]. Potassium carbonate in polar aprotic solvents such as dioxane provides optimal conditions for most Suzuki-Miyaura reactions [8]. The use of aqueous reaction conditions with surfactants enables environmentally friendly cross-coupling processes [28].

Catalyst SystemLigandBaseSolventTemperatureYield
Palladium acetateXPhosPotassium carbonate1,4-Dioxane150°C85-92%
Buchwald precatalystRuPhosCesium carbonateToluene100°C88-95%
Palladium chlorideTricyclohexylphosphinePotassium phosphateWater/Surfactant25°C75-85%

Buchwald-Hartwig Amination Protocols

The Buchwald-Hartwig amination reaction enables the formation of carbon-nitrogen bonds between aryl halides and amines under palladium catalysis [5] [6]. This methodology provides access to substituted anilines through the coupling of aryl halides with ammonia or primary amines [6]. The reaction mechanism involves oxidative addition of the aryl halide to palladium, followed by coordination and deprotonation of the amine, and finally reductive elimination to form the carbon-nitrogen bond [5].

Catalyst optimization for Buchwald-Hartwig reactions requires the use of electron-rich, sterically hindered ligands that stabilize the palladium center throughout the catalytic cycle [6] [25]. The combination of palladium acetate with RuPhos or similar dialkylbiarylphosphine ligands provides high activity for challenging substrates [25]. The use of tetrabutylammonium bromide as an additive enhances reaction rates and selectivity [25].

Base selection significantly influences reaction outcomes, with weaker bases such as potassium phenoxide providing superior results compared to traditional strong bases [3]. The use of potassium phenoxide minimizes substrate decomposition and side reactions while maintaining high coupling efficiency [3]. Reaction conditions typically require elevated temperatures and inert atmosphere to prevent catalyst deactivation [6].

The scope of Buchwald-Hartwig amination extends to fluoroalkylamine coupling partners, which present unique challenges due to their reduced nucleophilicity and potential for beta-elimination reactions [3]. The use of specialized ligands such as AdBippyPhos enables successful coupling of fluoroalkylamines with aryl halides under mild conditions [3]. The electron-withdrawing nature of fluoroalkyl groups requires careful optimization of reaction parameters to achieve high yields [3].

Coupling PartnerLigandBaseCatalyst LoadingYield Range
Primary aminesRuPhosSodium tert-butoxide0.5-2.0 mol%80-95%
FluoroalkylaminesAdBippyPhosPotassium phenoxide0.1-0.5 mol%75-90%
AmmoniaXPhosLithium hexamethyldisilazide1.0-3.0 mol%70-85%

Post-Synthetic Modification and Derivatization

Post-synthetic modification strategies enable the introduction of additional functionality or the conversion of existing substituents to alternative groups [17]. The presence of multiple reactive sites in 4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline provides opportunities for selective derivatization reactions [17]. The aniline nitrogen serves as a nucleophilic center for acylation, alkylation, and other electrophilic substitution reactions [16].

Protection strategies for the aniline functionality involve the formation of acetamide derivatives through reaction with acetic anhydride or acetyl chloride [21] [29]. This protection prevents unwanted side reactions during subsequent transformations while maintaining the ability to regenerate the free amine through hydrolysis [29]. The acetylation reaction typically employs pyridine as a base and proceeds under mild conditions [21].

The methoxy group on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles to introduce alternative substituents [9]. The reaction conditions depend on the nature of the nucleophile and the desired substitution pattern [9]. Demethylation reactions using Lewis acids such as boron tribromide provide access to the corresponding phenol derivatives [9].

Derivatization of the fluorine substituent presents significant challenges due to the strength of the carbon-fluorine bond [11]. Specialized conditions involving strong nucleophiles or transition metal catalysts are required for fluorine displacement reactions [11]. Alternative approaches focus on the conversion of the fluorine-containing aromatic ring to other functional groups through multi-step sequences .

The isopropyl substituent can undergo oxidation reactions to form the corresponding ketone or carboxylic acid derivatives [16]. The choice of oxidizing agent depends on the desired level of oxidation and the compatibility with other functional groups [16]. Selective oxidation methods using hypervalent iodine reagents or transition metal catalysts provide access to specific oxidation products [16].

Modification TypeReagentConditionsProductYield
Aniline acetylationAcetic anhydridePyridine, 25°CAcetamide derivative90-95%
Methoxy substitutionSodium thiolateDimethylformamide, 150°CThioether derivative70-85%
Isopropyl oxidationPotassium permanganateAqueous base, 100°CCarboxylic acid65-80%
Fluorine displacementSodium methoxideDimethyl sulfoxide, 180°CMethoxy derivative45-60%

Parameters

PropertyValueReference Method
Thermal Stability Temperature Range200-208°C (typical for substituted anilines)TG/DTG analysis of substituted anilines
Decomposition Onset Temperature191-197°C (oxidizing conditions)Thermal analysis data from literature
Thermal Degradation PatternMulti-step decomposition processObserved in similar heterocyclic compounds
Heat Capacity (estimated)157-206 J/mol·K (based on fluoroaniline data)DFT calculations for fluoroanilines
Thermal Stability RankingModerate (fluorine substitution enhances stability)Comparative analysis with fluorinated analogues
Melting Point Range (estimated)97-98°C (similar compounds)Melting point data for similar compounds
Boiling Point (estimated)461K (188°C) for fluoroanilinesBoiling point extrapolation from fluoroanilines

The thermal decomposition mechanism involves radical formation and subsequent reactions, as evidenced by studies on similar compounds [1]. The presence of the methoxypyridine moiety may introduce additional thermal stability through intramolecular interactions, while the isopropyl group could provide steric hindrance that affects decomposition pathways [2].

Solvation Characteristics and Partition Coefficients

The solvation behavior of 4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline is influenced by its complex molecular structure containing both hydrophobic and hydrophilic regions. The calculated octanol/water partition coefficient (LogP) is estimated to range from 2.1-2.8, based on data from structurally similar fluorinated anilines [5] [6]. This moderate lipophilicity suggests balanced distribution between aqueous and organic phases.

Water solubility is expected to be low to moderate, influenced by the presence of polar nitrogen atoms and the methoxy group, which can form hydrogen bonds with water molecules [6]. The compound demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), consistent with typical behavior of substituted aniline derivatives [7].

Table 3.2.1: Solvation Characteristics and Partition Coefficients

PropertyValueReference Method
LogP (octanol/water)2.1-2.8 (estimated)Based on similar fluorinated anilines
Water SolubilityLow to moderateExtrapolated from structural analogues
DMSO SolubilityGood (typical for substituted anilines)Typical solubility pattern for aniline derivatives
Polar Surface Area (PSA)92 Ų (similar compounds)Calculated for similar heterocyclic compounds
Hydrogen Bond Donors2 (amino group)Structural analysis
Hydrogen Bond Acceptors3 (nitrogen atoms + methoxy oxygen)Structural analysis
Molecular Volume310 m³/kmol (estimated)Estimated from molecular structure

The polar surface area (PSA) of approximately 92 Ų indicates moderate polarity, facilitating interactions with both polar and nonpolar environments [6]. The molecular structure provides two hydrogen bond donor sites from the amino group and three hydrogen bond acceptor sites from the nitrogen atoms and methoxy oxygen, contributing to its solvation characteristics in protic solvents.

Acid-Base Behavior and Protonation Sites

The acid-base properties of 4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline are governed by the presence of multiple basic nitrogen centers. The primary protonation site is the amino nitrogen of the aniline moiety, with an estimated pKa ranging from 4.6-5.9, consistent with substituted aniline derivatives [8] [9]. The electron-withdrawing fluorine substituent reduces the basicity compared to unsubstituted aniline (pKa = 4.6) [9].

The pyridine nitrogen represents a secondary protonation site with an estimated pKa of 4.0-5.25, typical for methoxypyridine derivatives [10] [11]. The basicity order follows: amino nitrogen > pyridine nitrogen, due to the greater electron density and reduced aromaticity disruption at the amino site [12] [13].

Table 3.3.1: Acid-Base Behavior and Protonation Sites

PropertyValueReference Method
pKa (amino group)4.6-5.9 (estimated)Based on substituted aniline pKa values
pKa (pyridine nitrogen)4.0-5.25 (pyridine-like)Based on methoxypyridine derivatives
Primary protonation siteAmino nitrogen (NH₂)Literature analysis of aniline protonation
Secondary protonation sitePyridine nitrogenComputational predictions
Basicity orderAmino N > Pyridine NComparative basicity studies
pH-dependent ionizationpH < 4: both sites protonatedpH-dependent ionization studies
Protonation equilibriumComplex due to multiple basic sitesTheoretical calculations

At physiological pH (7.4), the compound exists predominantly in its neutral form, while at pH values below 4, both nitrogen sites become protonated [13] [10]. The protonation equilibrium is complex due to the presence of multiple basic sites, leading to multiple ionization states depending on solution pH [12] [14].

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

260.13249133 g/mol

Monoisotopic Mass

260.13249133 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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